Methyl 2-fluoro-3-formylbenzoate
Overview
Description
Methyl 2-fluoro-3-formylbenzoate is a chemical compound with the molecular formula C9H7FO3 . It has a molecular weight of 182.15 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for Methyl 2-fluoro-3-formylbenzoate is 1S/C9H7FO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-5H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
Methyl 2-fluoro-3-formylbenzoate has a molecular weight of 182.15 . It is a solid at room temperature . The predicted density is 1.271±0.06 g/cm3 , and the predicted boiling point is 286.4±30.0 °C .Scientific Research Applications
Organic Synthesis of Bioactive Molecules
Methyl 2-fluoro-3-formylbenzoate: is a versatile substrate in organic chemistry, serving as a precursor for synthesizing a wide range of bioactive molecules. Its formyl group is particularly reactive, making it an ideal starting material for constructing complex molecules with potential pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties .
Drug Discovery and Development
In the realm of drug discovery, Methyl 2-fluoro-3-formylbenzoate plays a crucial role as a scaffold for the development of new drugs. Its molecular structure allows for the manipulation of functional groups, leading to the synthesis of novel drug candidates. This compound is reported to be a key starting material in multistep reactions such as Ugi-reaction and tetrazole photoclick reaction .
Analytical Chemistry
The compound’s unique properties make it suitable for use in analytical chemistry, particularly in chromatography and mass spectrometry. It can be used as a standard or reference compound in the qualitative and quantitative analysis of complex mixtures .
Material Science Research
The compound’s reactivity and stability are also beneficial in material science research. It can be used to modify the properties of materials or as a building block for creating new materials with desired characteristics .
Chemical Synthesis
Methyl 2-fluoro-3-formylbenzoate: is employed in the synthesis of various derivatives that interact with different receptors, contributing to the discovery of new potential drug candidates. Its ester and formyl functions are essential for the formation of new compounds through reactions like Ugi-reaction .
Life Science Research
This compound is significant in life science research, where it is used as a precursor for the preparation of medical products. Its role in the synthesis of compounds with pharmaceutical applications underscores its importance in both synthetic fields and the pharmaceutical industry .
Chromatography and Mass Spectrometry
Lastly, Methyl 2-fluoro-3-formylbenzoate finds application in chromatography and mass spectrometry as a research-grade compound. It aids in the separation, identification, and analysis of substances within a mixture, providing insights into their composition and purity .
properties
IUPAC Name |
methyl 2-fluoro-3-formylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMOWSMVLXMDSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.